Di(but-1-yn-1-yl)mercury

Description

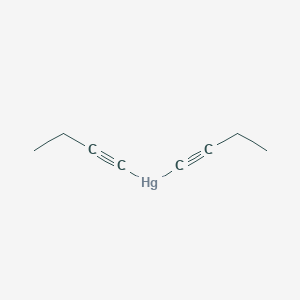

Di(but-1-yn-1-yl)mercury (CAS 63776-22-7) is an organomercury compound with the molecular formula C₈H₁₀Hg, consisting of a central mercury atom bonded to two but-1-yn-1-yl groups. This compound belongs to the class of dialkynylmercury derivatives, characterized by linear alkyne chains directly attached to mercury.

Properties

CAS No. |

63776-22-7 |

|---|---|

Molecular Formula |

C8H10Hg |

Molecular Weight |

306.76 g/mol |

IUPAC Name |

bis(but-1-ynyl)mercury |

InChI |

InChI=1S/2C4H5.Hg/c2*1-3-4-2;/h2*3H2,1H3; |

InChI Key |

QRHSTNYCUOLOEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC#C[Hg]C#CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Di(but-1-yn-1-yl)mercury can be synthesized through the reaction of mercury(II) chloride with but-1-yne in the presence of a base such as sodium hydroxide. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at room temperature. The general reaction scheme is as follows:

HgCl2+2C4H5→Hg(C4H5)2+2HCl

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratory settings can be scaled up with appropriate safety measures due to the toxic nature of mercury compounds.

Chemical Reactions Analysis

Types of Reactions

Di(but-1-yn-1-yl)mercury undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form mercury(II) oxide and but-1-yne.

Reduction: Reduction reactions can convert this compound to elemental mercury and but-1-yne.

Substitution: The but-1-yn-1-yl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere.

Major Products Formed

Oxidation: Mercury(II) oxide and but-1-yne.

Reduction: Elemental mercury and but-1-yne.

Substitution: Various alkyl or aryl mercury compounds, depending on the substituent used.

Scientific Research Applications

Di(but-1-yn-1-yl)mercury has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.

Biology: The compound is studied for its potential effects on biological systems, including its toxicity and interactions with cellular components.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, although its toxicity poses significant challenges.

Industry: this compound is used in the development of materials with unique properties, such as conductive polymers and catalysts.

Mechanism of Action

The mechanism by which di(but-1-yn-1-yl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. Additionally, the but-1-yn-1-yl groups can undergo further chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Bis(pent-1-yn-1-yl)mercury (CAS 69775-81-1)

Bis(prop-1-ynyl)mercury (CAS 64705-15-3)

- Molecular Formula : C₆H₆Hg

- Structural Difference : Shorter prop-1-ynyl groups (C₃H₃).

- Physical Properties : Lower molecular weight (246.64 g/mol vs. ~306.75 g/mol for this compound) increases volatility and reactivity.

- Applications : Used in synthetic organic chemistry as a precursor for mercury-containing polymers, but its higher volatility raises occupational exposure risks .

Di-n-butylmercury (CAS 629-35-6)

- Molecular Formula : C₈H₁₈Hg

- Structural Difference : Alkyl (C₄H₉) instead of alkynyl (C₄H₅) substituents.

- Stability: Dialkylmercury compounds like Di-n-butylmercury are notoriously stable and lipophilic, enabling bioaccumulation in fatty tissues. In contrast, dialkynylmercury compounds are more reactive due to the electron-deficient triple bonds .

- Toxicity : Di-n-butylmercury is a potent neurotoxin with documented cases of fatal human exposure, whereas dialkynylmercury derivatives may decompose more readily, releasing elemental mercury .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Key Properties |

|---|---|---|---|---|---|

| This compound | 63776-22-7 | C₈H₁₀Hg | ~306.75 | Alkynyl | Reactive, thermally unstable |

| Bis(pent-1-yn-1-yl)mercury | 69775-81-1 | C₁₀H₁₄Hg | ~334.82 | Alkynyl | Reduced volatility, steric hindrance |

| Bis(prop-1-ynyl)mercury | 64705-15-3 | C₆H₆Hg | ~246.64 | Alkynyl | Highly volatile, synthetic intermediate |

| Di-n-butylmercury | 629-35-6 | C₈H₁₈Hg | 314.82 | Alkyl | Lipophilic, bioaccumulative neurotoxin |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.